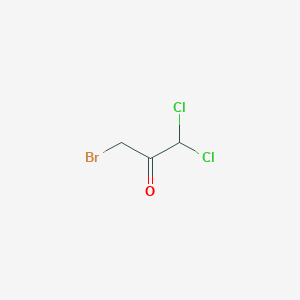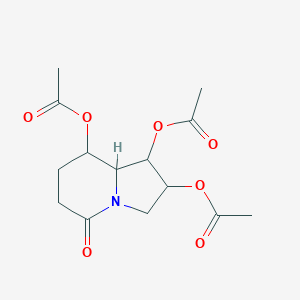![molecular formula C6H3ClN4O B14760320 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a nitroso group at the 7-position of the pyrimidine ring imparts unique chemical properties to this compound. It is a white crystalline solid, soluble in organic solvents, and has diverse applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The nitroso group can undergo redox reactions, leading to the formation of different functional groups.
Functional Group Transformations: The pyrimidine and chloro substituents allow for further derivatization, enabling the synthesis of complex organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper mediators, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Organic Synthesis: The compound’s unique structure makes it valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Materials Science: Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors.
作用機序
The mechanism of action of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways involved in cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitroso group but shares the core structure and is used in the synthesis of kinase inhibitors.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a nitroso group and has shown antitubercular activity.
Uniqueness
The presence of the nitroso group in 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine imparts unique redox properties, making it distinct from its analogs
特性
分子式 |
C6H3ClN4O |
|---|---|
分子量 |
182.57 g/mol |
IUPAC名 |
4-chloro-7-nitrosopyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN4O/c7-5-4-1-2-11(10-12)6(4)9-3-8-5/h1-3H |
InChIキー |
SRBJJYQYYXOWCG-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)

![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)




![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)

![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)


